4-amino-4-cyclopropylcyclohexan-1-one hydrochloride
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Overview
Description
4-amino-4-cyclopropylcyclohexan-1-one hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a cyclopropyl group, and a cyclohexanone moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-cyclopropylcyclohexan-1-one hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclohexanone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
The reaction conditions for these steps often include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-cyclopropylcyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-amino-4-cyclopropylcyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-4-cyclopropylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research, and further studies are needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-amino-4-cyclopropylcyclohexan-1-one: The free base form of the compound.
4-amino-4-cyclopropylcyclohexan-1-one acetate: An ester derivative.
4-amino-4-cyclopropylcyclohexan-1-one sulfate: A sulfate salt form.
Uniqueness
4-amino-4-cyclopropylcyclohexan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2694744-54-0 |
---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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